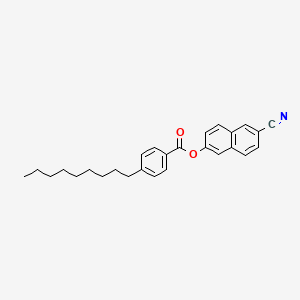
2,3,4,5,6-Pentachloro-N-(2,3,4,5,6-pentachlorobenzoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5,6-Pentachloro-N-(2,3,4,5,6-pentachlorobenzoyl)benzamide is a highly chlorinated organic compound. It is characterized by the presence of multiple chlorine atoms attached to benzene rings, making it a member of the polychlorinated aromatic compounds. These compounds are known for their stability and resistance to degradation, which makes them useful in various industrial applications but also raises environmental concerns due to their persistence.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-Pentachloro-N-(2,3,4,5,6-pentachlorobenzoyl)benzamide typically involves the chlorination of benzamide derivatives. The process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the initial chlorination of benzene to form pentachlorobenzene, followed by the acylation reaction to introduce the benzoyl group. The final step involves the formation of the amide bond, resulting in the target compound. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Types of Reactions:
Substitution Reactions: Due to the presence of multiple chlorine atoms, the compound can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common due to the stability imparted by the chlorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong bases can be used to facilitate the substitution of chlorine atoms.
Oxidation: Strong oxidizing agents like potassium permanganate may be used, although the reaction conditions need to be carefully controlled to prevent over-oxidation.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzamides, while oxidation could lead to the formation of chlorinated benzoic acids.
Applications De Recherche Scientifique
2,3,4,5,6-Pentachloro-N-(2,3,4,5,6-pentachlorobenzoyl)benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of substitution reactions and the development of new synthetic methodologies.
Biology: The compound’s stability and resistance to degradation make it a useful tool in studying the effects of persistent organic pollutants on biological systems.
Medicine: Research into its potential as a pharmacological agent is ongoing, with studies exploring its interactions with various biological targets.
Industry: It is used in the production of specialty chemicals and materials, where its stability and unique chemical properties are advantageous.
Mécanisme D'action
The mechanism of action of 2,3,4,5,6-Pentachloro-N-(2,3,4,5,6-pentachlorobenzoyl)benzamide involves its interaction with molecular targets through its highly electronegative chlorine atoms. These interactions can disrupt normal biological processes, leading to various effects. The compound may inhibit enzyme activity or interfere with cellular signaling pathways, although the exact mechanisms are still under investigation.
Comparaison Avec Des Composés Similaires
Pentachlorophenol: Another highly chlorinated compound used as a pesticide and disinfectant.
Pentachloronitrobenzene: Used as a fungicide in agriculture.
Pentachloroanisole: Known for its use in organic synthesis.
Propriétés
Numéro CAS |
62984-81-0 |
|---|---|
Formule moléculaire |
C14HCl10NO2 |
Poids moléculaire |
569.7 g/mol |
Nom IUPAC |
2,3,4,5,6-pentachloro-N-(2,3,4,5,6-pentachlorobenzoyl)benzamide |
InChI |
InChI=1S/C14HCl10NO2/c15-3-1(4(16)8(20)11(23)7(3)19)13(26)25-14(27)2-5(17)9(21)12(24)10(22)6(2)18/h(H,25,26,27) |
Clé InChI |
MTDFNHBPZJTBIS-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=O)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(2-Aminoethyl)amino]hexadecan-2-OL](/img/structure/B14514469.png)
![Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide](/img/structure/B14514470.png)
![3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14514472.png)
![2,2,8,8-Tetramethyl-5-oxo-5-{[(trimethylsilyl)oxy]methyl}-3,7-dioxa-5lambda~5~-phospha-2,8-disilanonane](/img/structure/B14514481.png)



![2-Methyl-2-{3-[3-(trifluoromethyl)benzoyl]phenoxy}propanoic acid](/img/structure/B14514504.png)
